3-[(2-methylpropyl)amino]phenyl sulfurofluoridate
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Overview
Description
3-[(2-methylpropyl)amino]phenyl sulfurofluoridate is an organosulfur compound that features a phenyl ring substituted with an amino group and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropyl)amino]phenyl sulfurofluoridate typically involves the reaction of 3-aminophenyl sulfurofluoridate with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylpropyl)amino]phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfurofluoridate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(2-methylpropyl)amino]phenyl sulfurofluoridate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropyl)amino]phenyl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-aminophenyl sulfurofluoridate
- 2-methylpropylamine
- Phenyl sulfurofluoridate derivatives
Uniqueness
3-[(2-methylpropyl)amino]phenyl sulfurofluoridate is unique due to the presence of both an amino group and a sulfurofluoridate moiety on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2408968-86-3 |
---|---|
Molecular Formula |
C10H14FNO3S |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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